

# Spontaneous Oxidation of Captopril to Captopril Disulfide in Aqueous Solution: A Technical Guide

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This technical guide provides an in-depth examination of the spontaneous oxidation of captopril in aqueous solutions, a primary degradation pathway that results in the formation of **captopril disulfide**. Understanding the kinetics, mechanisms, and influencing factors of this reaction is critical for the development of stable liquid formulations of this important angiotensin-converting enzyme (ACE) inhibitor.

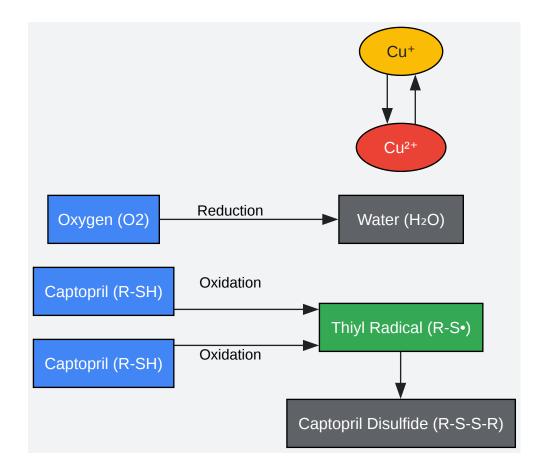
#### **Core Reaction Mechanism and Kinetics**

The principal degradation of captopril in aqueous solution is the oxidation of its sulfhydryl (-SH) group.[1][2] This process involves the dimerization of two captopril molecules to form **captopril disulfide**, which has been identified as the sole or major degradation product under many conditions.[3][4][5]

The reaction is not a simple autoxidation but a complex process catalyzed by dissolved molecular oxygen and trace transition metal ions, particularly cupric (Cu²+) and ferric (Fe³+) ions.[3][4][6] The mechanism can proceed through the formation of reactive thiyl radical intermediates.[6][7] The kinetics of the oxidation are intricate and depend significantly on the concentration of captopril. A notable characteristic is a change in the reaction rate from first-order to zero-order as the captopril concentration decreases.[3][4][8] The specific concentration at which this transition occurs is a function of pH, oxygen partial pressure, and the



concentration of catalytic metal ions.[3][4] However, in many experimental setups, the degradation follows an apparent first-order kinetic model.[5][8][9]



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Caption: Metal-catalyzed oxidation pathway of Captopril.

## **Key Factors Influencing Oxidation**

The stability of captopril in an aqueous environment is not inherent but is profoundly influenced by several physicochemical parameters.

pH: The pH of the solution is the most critical factor governing the rate of oxidation.[2]
 Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[2][8]
 As the pH increases, the rate of degradation accelerates significantly.[2][3] This is attributed to the ionization of the sulfhydryl group to the more reactive thiolate anion.[2][10] Studies conducted in the pH range of 6.6 to 8.0 show the first-order degradation process becomes more predominant as pH rises.[3][4]



- Catalytic Metal Ions: The presence of trace transition metal ions, such as Cu<sup>2+</sup>, can dramatically accelerate the oxidation of captopril.[3][4][11] The reaction kinetics show a first-order dependency on cupric ion concentration in the first-order regime and a second-order dependency in the zero-order regime.[3][4] These ions participate in a catalytic cycle, facilitating the transfer of electrons from the thiol to oxygen.[12]
- Oxygen: As a key reactant, the concentration of dissolved oxygen directly impacts the
  degradation rate. The apparent first-order and zero-order rate constants both show a firstorder dependency on the partial pressure of oxygen.[3][4] While not always essential for
  stability if a potent chelator is present, purging solutions with an inert gas like nitrogen can
  enhance stability.[8]
- Temperature: Like most chemical reactions, the rate of captopril oxidation increases with temperature.[2] Stability studies are often performed at elevated temperatures (e.g., 50°C or 80°C) to accelerate degradation and facilitate kinetic analysis.[5][8]
- Buffer Composition: The choice of buffering agent can have a significant impact. Buffers
  containing species capable of chelation, such as citrate, can sequester catalytic metal ions
  and thereby reduce the rate of oxidation compared to non-chelating buffers like acetate or
  phosphate.[5][8][9]
- Stabilizing and Destabilizing Agents: The addition of chelating agents like disodium edetate (EDTA) is highly effective at stabilizing captopril solutions by sequestering metal ion catalysts.[2][8][13] Conversely, some excipients, including certain syrups and antioxidants, have been shown to hasten the decomposition process.[8][14][15]

### **Quantitative Data Summary**

The following tables summarize the kinetic dependencies and the effects of various factors on the oxidation of captopril.

Table 1: Kinetic Dependencies of Captopril Oxidation



Parameter	Reaction Regime	Order of Dependency	Citation(s)
Captopril Conc.	High Concentration	Apparent First- Order	[3],[4],[8]
	Low Concentration	Apparent Zero-Order	[3],[4],[8]
Oxygen Partial Pressure	First-Order & Zero- Order	First-Order	[3],[4]
Cupric Ion Conc.	First-Order	First-Order	[3],[4]

#### | | Zero-Order | Second-Order |[3],[4] |

Table 2: Summary of Factors Affecting Captopril Stability

Factor	Effect on Stability	<b>Optimal Condition</b>	Citation(s)
рН	Highly pH- dependent; stability decreases as pH increases.	pH < 4.0	[8],[2]
Metal Ions (Cu <sup>2+</sup> , Fe <sup>3+</sup> )	Catalyze oxidation, significantly decreasing stability.	Absence of metal ions.	[3],[4],[6]
Temperature	Stability decreases as temperature increases.	Low temperature (e.g., 5°C).	[2],[15]
Chelating Agents (EDTA)	Increase stability by sequestering metal ions.	Presence of EDTA (e.g., 0.01-0.1%).	[8],[2],[13]
Buffer Type	Citrate buffer enhances stability compared to phosphate/acetate.	Citrate buffer.	[8],[5]



| Vehicle | Aqueous solutions are more stable than syrup-based vehicles. | Purified water. |[14], [16] |

# **Experimental Protocols**

Detailed and robust experimental design is essential for accurately studying captopril stability. Below are representative protocols for conducting a degradation study and for the subsequent analysis using HPLC.

- Materials and Reagents:
  - Captopril Reference Standard
  - o Captopril Disulfide Reference Standard
  - Buffer salts (e.g., citric acid, sodium phosphate)
  - Catalyst solution (e.g., copper(II) sulfate pentahydrate)
  - Chelating agent (e.g., disodium edetate, EDTA)
  - HPLC-grade water, methanol, and acetonitrile
  - Acids for pH adjustment (e.g., phosphoric acid)
- Preparation of Solutions:
  - Buffer Preparation: Prepare buffer solutions (e.g., 0.1 M citrate buffer) at the desired pH (e.g., pH 6.0).
  - Stock Solutions: Accurately weigh and dissolve Captopril reference standard in the chosen buffer to prepare a stock solution (e.g., 1 mg/mL).
  - Reaction Solutions: Prepare the final reaction solutions by diluting the captopril stock solution with the buffer to the target initial concentration (e.g., 0.1 mg/mL).[5] If studying influencing factors, add precise amounts of catalyst (e.g., Cu<sup>2+</sup>) or stabilizer (e.g., EDTA) to these solutions.



- Degradation Study Procedure:
  - Incubation: Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C).[2] Ensure consistent conditions (e.g., controlled oxygen partial pressure if applicable).[3]
  - Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
  - Sample Quenching/Preparation: Immediately dilute the withdrawn sample with the mobile phase (or a suitably acidic solution) and store at a low temperature (e.g., 4°C) to halt further degradation prior to analysis.[13]

This protocol is representative of a modern, efficient UHPLC method for quantification.[17][18] [19]

- Instrumentation:
  - Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector.
- Chromatographic Conditions:
  - Column: Waters Acquity UHPLC BEH C18, 1.7 μm, 2.1 mm × 50 mm (or equivalent).[17]
     [19]
  - Mobile Phase: Isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid
     (55:45:0.05 v/v/v).[17]
  - Flow Rate: 0.1 mL/min.[17]
  - Detection Wavelength: 220 nm.[17][18]
  - Injection Volume: 0.8 μL.
  - Column Temperature: 25°C.
  - Expected Retention Times: Captopril (~1.7 min), Captopril Disulfide (~2.7 min).[17][18]

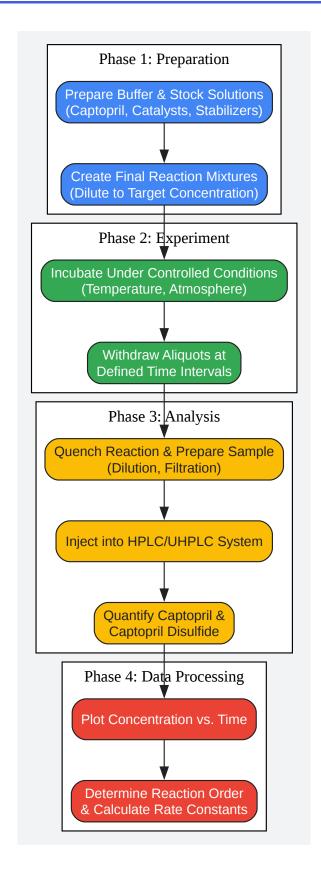
#### Foundational & Exploratory





- Preparation of Standards and Samples:
  - Standard Solutions: Prepare a series of calibration standards of both captopril and captopril disulfide in the mobile phase, covering the expected concentration range of the degradation samples.
  - Sample Preparation: Dilute the "quenched" samples from the degradation study with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.22 or 0.45 μm syringe filter before injection.[17]
- Data Analysis:
  - Integrate the peak areas for captopril and captopril disulfide.
  - Calculate the concentration of captopril remaining at each time point using the calibration curve.
  - Plot the natural logarithm of the captopril concentration versus time to determine the apparent first-order rate constant (k) from the slope of the line (-k).





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Caption: General experimental workflow for a Captopril stability study.



#### Conclusion

The spontaneous oxidation of captopril to its disulfide dimer is a multifaceted degradation process heavily dependent on the aqueous solution's physicochemical properties. The reaction is primarily driven by dissolved oxygen, catalyzed by trace metal ions, and is highly sensitive to pH, with maximal stability observed in acidic conditions (pH < 4). Effective stabilization of captopril in liquid formulations can be achieved by maintaining a low pH, controlling temperature, and, most critically, incorporating a chelating agent such as EDTA to sequester catalytic metal ions. The use of robust, stability-indicating analytical methods like HPLC is paramount for accurately characterizing the kinetics of this degradation and ensuring the quality and efficacy of captopril formulations.

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